4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazine ring, and is further substituted with methyl, phenyl, and sulfonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole-3(5)-diazonium salts with appropriate β-ketosulfones . The reaction conditions often include the use of sodium dithionite or thiourea 1,1-dioxide under mild conditions, resulting in the chemospecific partial reduction of the triazine ring . The configuration of the obtained pyrazolo[5,1-c][1,2,4]triazine dihydro derivatives can be established by X-ray structural analysis .
Chemical Reactions Analysis
4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Reduction: The compound can be partially reduced using reagents such as sodium dithionite or thiourea 1,1-dioxide. This reaction is chemospecific and results in the partial reduction of the triazine ring.
Substitution: The sulfonyl and phenyl groups in the compound can undergo substitution reactions under appropriate conditions.
Scientific Research Applications
4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and phenyl groups play a crucial role in its binding affinity and specificity towards these targets . The exact molecular pathways involved are still under investigation, but the compound’s structural features suggest potential interactions with enzymes and receptors involved in viral replication and other biological processes .
Comparison with Similar Compounds
4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
4-Methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine: This compound lacks the phenyl group, which may affect its chemical reactivity and biological activity.
4-Phenyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine: This compound lacks the methyl group, which may influence its solubility and interaction with biological targets.
The unique combination of functional groups in this compound imparts distinct properties that differentiate it from these similar compounds.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-methyl-3-(4-methylphenyl)sulfonyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C19H16N4O2S/c1-13-8-10-16(11-9-13)26(24,25)19-14(2)23-18(21-22-19)17(12-20-23)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
ZBZRLKLWGNXXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=N2)C |
Origin of Product |
United States |
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